4-(Hydroxymethyl)oxazolidine-2,5-dione

Descripción

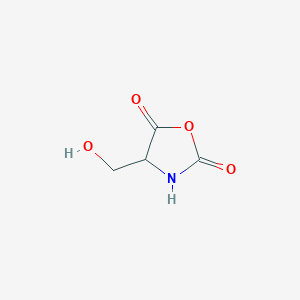

Structure

3D Structure

Propiedades

IUPAC Name |

4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-1-2-3(7)9-4(8)5-2/h2,6H,1H2,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUIJQRUDVLWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937540 | |

| Record name | 2-Hydroxy-4-(hydroxymethyl)-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-72-9 | |

| Record name | 4-(Hydroxymethyl)-2,5-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)oxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(hydroxymethyl)-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)oxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Hydroxymethyl Oxazolidine 2,5 Dione

Ring-Opening and Ring-Closure Dynamics of the Oxazolidine-2,5-dione (B1294343) Core

The oxazolidine-2,5-dione ring system is characterized by two electrophilic carbonyl carbons (at positions 2 and 5) and a labile N-H proton, making it a versatile reactant. mdpi.com Its reactivity is most prominently demonstrated in ring-opening polymerization, a process central to the synthesis of polypeptides.

The most significant reaction of 4-(hydroxymethyl)oxazolidine-2,5-dione is its ring-opening polymerization (ROP) initiated by nucleophiles. This process is a cornerstone in the synthesis of poly(L-serine). Primary amines are common initiators for this polymerization, which can proceed through two primary mechanisms: the "amine mechanism" and the "activated monomer mechanism". illinois.edu

In the amine mechanism, the nucleophilic amine directly attacks the C-5 carbonyl carbon of the NCA, leading to the opening of the ring and the formation of a carbamate (B1207046) intermediate. Subsequent decarboxylation yields a new primary amine-terminated chain, which can then attack another NCA monomer, propagating the polymerization. illinois.edu

The activated monomer mechanism is typically initiated by strong, non-nucleophilic bases that deprotonate the N-H group of the NCA. This generates a nucleophilic NCA anion that then attacks another NCA monomer, initiating polymerization. researchgate.net Tertiary amines and other aprotic bases can facilitate this pathway. illinois.edu

The choice of initiator and reaction conditions can influence the dominant mechanism and the characteristics of the resulting polypeptide. The table below summarizes the general aspects of these two mechanisms for the ring-opening of NCAs.

| Mechanism | Initiator/Catalyst | Key Step | Product Characteristics |

| Amine Mechanism | Primary Amines, Amino Alcohols | Nucleophilic attack of the initiator on the C-5 carbonyl of the NCA. | Polypeptides with controlled molecular weight and narrow dispersity can be achieved. |

| Activated Monomer Mechanism | Strong, Non-nucleophilic Bases (e.g., tertiary amines) | Deprotonation of the NCA to form a nucleophilic anion. | Can lead to very high molecular weight polypeptides. |

This table provides a generalized overview of the two primary mechanisms for the ring-opening polymerization of N-carboxyanhydrides.

Beyond polymerization, other nucleophiles can also induce ring-opening. For instance, water can hydrolyze the NCA back to the parent amino acid, L-serine, with the release of carbon dioxide. wikipedia.org This reaction is often catalyzed by acid. chemrxiv.org

The stability of the this compound ring is significantly influenced by the pH of the medium.

Acid-Mediated Transformations: In acidic conditions, the oxazolidine-2,5-dione ring is susceptible to hydrolysis. The presence of acid, such as HCl which can be a byproduct of NCA synthesis, can catalyze the ring-opening by water, leading to the decomposition of the NCA to L-serine. researchgate.netchemrxiv.org This sensitivity necessitates that the synthesis and handling of NCAs are typically performed under anhydrous conditions. chemrxiv.org

Base-Mediated Transformations and Equilibria: In the presence of bases, the primary transformation involves the deprotonation of the nitrogen atom. The basicity of the medium can shift the equilibrium towards the formation of the NCA anion. As mentioned previously, this anion is a key intermediate in the "activated monomer" polymerization pathway. researchgate.net The equilibrium between the neutral NCA and its anionic form is a critical factor in controlling the polymerization process when using basic initiators.

| Condition | Primary Transformation | Consequence |

| Acidic (e.g., presence of H₂O, H⁺) | Hydrolysis of the anhydride (B1165640) bonds. | Decomposition to L-serine and CO₂. wikipedia.org |

| Basic (e.g., tertiary amines) | Deprotonation of the N-H group. | Formation of the NCA anion, leading to the "activated monomer" polymerization pathway. researchgate.net |

This table summarizes the primary transformations of the oxazolidine-2,5-dione ring under acidic and basic conditions.

Chemical Transformations of the Hydroxymethyl Substituent

The hydroxymethyl group at the 4-position of the oxazolidine-2,5-dione ring provides a handle for further chemical modification, although such transformations must be compatible with the sensitive NCA ring.

Direct selective oxidation or reduction of the hydroxymethyl group on the intact this compound ring is not commonly reported in the literature, likely due to the high reactivity of the NCA ring itself. Such reactions would likely lead to ring-opening or other side reactions. Typically, modifications to the side chain are performed on the parent amino acid, L-serine, prior to the formation of the NCA ring.

Functional group interconversions of the hydroxymethyl group are generally achieved by using a protected form of serine to synthesize the corresponding NCA. This strategy circumvents the issue of the free hydroxyl group interfering with the NCA ring formation or subsequent reactions.

Etherification and Esterification: The synthesis of O-protected serine NCAs is a common strategy to introduce ether and ester functionalities. For example, O-benzyl-L-serine and O-acetyl-L-homoserine have been converted into their respective NCAs. mdpi.comnsf.gov These protecting groups can be removed after polymerization to yield poly(L-serine) or poly(L-homoserine). The general approach involves the protection of the hydroxyl group of serine, followed by cyclization to form the NCA.

A common method for the esterification of the carboxylic acid of an N-protected serine is the use of methyl iodide in the presence of a base like potassium carbonate. orgsyn.org

| Reaction Type | Strategy | Example of Protected Serine Derivative |

| Etherification | Synthesis of NCA from O-alkyl or O-aryl serine. | O-benzyl-L-serine mdpi.com |

| Esterification | Synthesis of NCA from O-acyl serine. | O-acetyl-L-homoserine nsf.gov |

This table illustrates common strategies for achieving ether and ester functionalities in polypeptides derived from serine-based NCAs through the use of protected monomers.

Substitution Reactions: Substitution of the hydroxyl group can be achieved on a protected derivative of serine. For instance, the hydroxyl group can be converted to a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. This approach is often used in the synthesis of modified amino acids that can subsequently be converted to NCAs.

Cycloaddition and Rearrangement Reactions Involving the Oxazolidine-2,5-dione System

While the primary reactivity of this compound is dominated by ring-opening, the broader class of oxazolidine-containing molecules participates in cycloaddition and rearrangement reactions.

Cycloaddition Reactions: There is limited evidence of the this compound ring itself acting as a dienophile or dipole in cycloaddition reactions. However, related heterocyclic systems are known to participate in such transformations. For example, 1,3-dipolar cycloaddition reactions of azomethine ylides with carbonyl compounds are a known method for the synthesis of oxazolidine (B1195125) rings. mdpi.com Additionally, L-serine derivatives have been used as chiral ligands to catalyze Diels-Alder reactions, highlighting the utility of the serine backbone in stereocontrolled cycloadditions. nih.gov A pseudo-five-component double cycloaddition reaction of amino acids, including serine, has been reported to yield pyrrolizidines. nih.gov

Rearrangement Reactions: Specific rearrangement reactions involving the this compound system are not well-documented. In a broader context, chiral oxazolidine carbamates have been shown to undergo asymmetric 1,2-carbamoyl rearrangement upon lithiation to produce α-hydroxy amides. orgsyn.org

Reactivity Profiling of the Dicarbonyl Functionality

The most significant aspect of the reactivity of this compound stems from its dicarbonyl functionality, which is part of an N-carboxyanhydride (NCA) moiety. wikipedia.org This cyclic acid anhydride is highly electrophilic and susceptible to ring-opening reactions via nucleophilic acyl substitution. The two carbonyl carbons, C2 and C5, are the primary electrophilic sites.

Attack by a nucleophile typically leads to the opening of the anhydride ring. This reaction is characteristic of NCAs and is the basis for their extensive use in the ring-opening polymerization to form polypeptides. wikipedia.orgresearchgate.net The reaction with various nucleophiles results in the formation of serine derivatives, with the concomitant loss of carbon dioxide.

Key reactive pathways include:

Hydrolysis: In the presence of water, the compound hydrolyzes to form serine and carbon dioxide. wikipedia.org

Alcoholysis: Reaction with an alcohol (ROH) yields a serine ester.

Aminolysis: Reaction with a primary or secondary amine (RNH₂ or R₂NH) results in the formation of a serine amide. researchgate.net

The reaction of amines with NCAs can proceed via two main pathways: attack at the C5 carbonyl to form an amino amide, or attack at the C2 carbonyl to yield a ureido acid. researchgate.net The specific outcome depends on factors such as the amine's basicity and steric hindrance. researchgate.net

| Nucleophile (Nu-H) | Product | Byproduct |

|---|---|---|

| Water (H₂O) | Serine | Carbon Dioxide (CO₂) |

| Alcohol (R-OH) | Serine Ester (R-O-C(O)-CH(CH₂OH)NH₂) | Carbon Dioxide (CO₂) |

| Amine (R-NH₂) | Serine Amide (R-NH-C(O)-CH(CH₂OH)NH₂) | Carbon Dioxide (CO₂) |

Derivatization and Structural Diversification Strategies for Oxazolidine 2,5 Dione Scaffolds

Regioselective Substitution Patterns and Their Synthetic Control

The 4-(hydroxymethyl)oxazolidine-2,5-dione scaffold presents several reactive sites for substitution: the nitrogen atom (N-3), the carbon bearing the hydroxymethyl group (C-4), and the hydroxyl group itself. Achieving regioselectivity—the ability to target a specific site for reaction—is paramount for controlled synthesis.

N-3 Position: The nitrogen atom possesses a lone pair of electrons and a proton that can be removed under basic conditions. This site is the most common point for derivatization via alkylation and acylation, which fundamentally alters the electronic and steric properties of the molecule.

C-4 Position: The proton at the C-4 position is alpha to a carbonyl group, making it acidic and susceptible to removal by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at this position. The existing hydroxymethyl group provides significant steric hindrance, which can be exploited to direct incoming electrophiles to the opposite face of the ring.

Hydroxymethyl Group: The primary alcohol of the hydroxymethyl substituent is a nucleophile and can undergo reactions typical of alcohols, such as esterification, etherification, or oxidation.

Synthetic control over which position reacts is achieved by careful selection of reagents and reaction conditions. For instance, using a mild base like triethylamine (B128534) will typically favor N-acylation without disturbing the C-4 proton. Conversely, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures is required to deprotonate the C-4 position to form an enolate for subsequent alkylation. To modify the hydroxyl group selectively, protection of the N-3 position may be necessary to prevent competing reactions.

N-Alkylation and N-Acylation Strategies for Oxazolidine-2,5-diones

Modification at the N-3 position is a primary strategy for diversifying the oxazolidine-2,5-dione (B1294343) scaffold. These reactions typically proceed via the deprotonation of the nitrogen to form an amide anion, which then acts as a nucleophile.

N-Acylation: The introduction of an acyl group is commonly achieved by reacting the oxazolidine-2,5-dione with an acyl chloride or anhydride (B1165640) in the presence of a base. A well-established method, often applied to the analogous and extensively studied oxazolidin-2-one chiral auxiliaries, uses triethylamine and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). bohrium.com This approach avoids the need for strong bases like butyllithium. bohrium.com Another practical, one-pot method involves the direct coupling of a carboxylic acid with the heterocycle using pivaloyl chloride and triethylamine, which generates a mixed anhydride in situ that readily acylates the nitrogen atom. scribd.com

N-Alkylation: The introduction of alkyl groups requires reaction with an alkyl halide or a similar electrophile. This transformation generally requires a stronger base to fully deprotonate the nitrogen, ensuring the reaction goes to completion and preventing side reactions. Bases such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are often employed.

The following table summarizes representative conditions for N-acylation reactions adapted from methodologies developed for similar heterocyclic systems, which are applicable to the oxazolidine-2,5-dione core. scribd.comwilliams.edu

| Electrophile | Reagents & Conditions | Product Type | Typical Yield |

|---|---|---|---|

| Propionyl Chloride | n-BuLi, THF, -78 °C | N-Propionyl | >90% |

| Propionic Anhydride | DMAP (cat.), Et3N, CH2Cl2, RT | N-Propionyl | High |

| Phenylacetic Acid | Pivaloyl Chloride, Et3N, CH2Cl2, 0 °C to RT | N-Phenylacetyl | 85-95% |

| Benzoyl Chloride | n-BuLi, THF, -78 °C | N-Benzoyl | High |

| Cyclohexanecarboxylic Acid | Pivaloyl Chloride, Et3N, CH2Cl2, 0 °C to RT | N-Cyclohexanecarbonyl | 60-70% |

Stereochemical Control in the Introduction of New Chiral Centers

The this compound molecule is inherently chiral, with a stereocenter at the C-4 position. This existing chirality provides a powerful tool for controlling the stereochemical outcome of subsequent reactions, a process known as asymmetric induction.

When introducing a new substituent at the C-4 position via enolate chemistry, the existing hydroxymethyl group (or a derivative thereof) plays a crucial role in directing the approach of the electrophile. nih.gov The enolate, particularly when chelated to a metal cation like lithium or zirconium, adopts a rigid conformation. nih.gov The substituent at C-4 sterically blocks one face of the planar enolate, forcing the incoming electrophile to attack from the less hindered, opposite face. williams.edu This principle is the foundation of the Evans chiral auxiliaries and allows for the highly diastereoselective formation of new carbon-carbon bonds, effectively creating a new, controlled stereocenter. williams.edu

Furthermore, stereocontrolled synthesis of 4,5-disubstituted oxazolidine (B1195125) rings can be achieved through methods that build the ring with the desired stereochemistry. For example, an asymmetric aldol (B89426) reaction can be used to create two adjacent stereocenters, which are then locked in place by a subsequent intramolecular cyclization, such as a modified Curtius rearrangement, to form the oxazolidinone ring with high diastereoselectivity. mdpi.com Such strategies allow for precise control over the three-dimensional architecture of the final molecule.

Synthesis of Annulated and Fused Oxazolidine-2,5-dione Architectures

Creating annulated (fused-ring) systems dramatically increases the structural complexity and rigidity of the oxazolidine-2,5-dione scaffold. A powerful method for constructing a new ring fused to the parent heterocycle is the Dieckmann cyclization, which is an intramolecular Claisen condensation. youtube.compressbooks.pubmasterorganicchemistry.com

The general process involves first N-acylating the oxazolidine-2,5-dione with a substrate that contains an ester group at the end of a flexible chain. For example, using an acylating agent like methyl 5-chloro-5-oxopentanoate would attach a -(C=O)-(CH2)3-C(=O)OMe chain to the nitrogen atom. Upon treatment with a suitable base (e.g., sodium ethoxide), an enolate is formed at the carbon alpha to the N-acyl carbonyl group. This enolate then acts as an intramolecular nucleophile, attacking the ester carbonyl at the other end of the chain. libretexts.orglibretexts.org The subsequent elimination of the alkoxide leaving group results in the formation of a new six-membered β-keto ester ring fused to the original oxazolidine-2,5-dione core. pressbooks.publibretexts.org This reaction is most effective for forming five- and six-membered rings. masterorganicchemistry.com

Other advanced strategies for building complex architectures include intramolecular cycloadditions or tandem reactions. For instance, appropriately functionalized azido-sugar derivatives containing an oxazolidinone moiety have been used to synthesize fused bicyclic iminosugars through a sequence involving Staudinger reduction followed by intramolecular Michael addition. researchgate.net These methods demonstrate how the oxazolidine-dione scaffold can serve as a template for constructing intricate, polycyclic molecular frameworks.

Advanced Spectroscopic and Crystallographic Characterization of 4 Hydroxymethyl Oxazolidine 2,5 Dione Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (1H, 13C NMR)

No published experimental ¹H or ¹³C NMR data specifically for 4-(hydroxymethyl)oxazolidine-2,5-dione could be located.

Vibrational (IR) and Mass Spectrometry for Molecular Identification and Elucidation

No published experimental Infrared (IR) spectra or mass spectrometry fragmentation data for this compound could be located.

X-ray Crystallography for Determination of Absolute Configuration and Solid-State Structure

No published X-ray crystallographic data, including unit cell parameters, space group, or detailed solid-state structural information for this compound could be located.

Theoretical and Computational Investigations of 4 Hydroxymethyl Oxazolidine 2,5 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-(hydroxymethyl)oxazolidine-2,5-dione. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing insights into its chemical behavior. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p) to find the most stable three-dimensional arrangement of the atoms. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, in a study of related sulfamoyloxy-oxazolidinone derivatives, these parameters were calculated to understand their chemical reactivity. nih.gov

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of modifying the electron cloud. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table presents the definitions and significance of common global reactivity descriptors derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface illustrates the electrostatic potential at different points on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms and the oxygen of the hydroxyl group, making them sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms, particularly the one in the hydroxyl group, indicating their susceptibility to nucleophilic attack. mdpi.com In a computational study of thiazolidine-2,4-dione derivatives, MEP analysis was used to identify these reactive sites. researchgate.net

Investigation of Anomeric Effects and Conformational Preferences

The oxazolidine (B1195125) ring in this compound is subject to stereoelectronic effects that influence its conformational preferences. The anomeric effect, in its generalized form, describes the tendency for a gauche conformation around a C-Y bond in an X-C-Y-C system, where X and Y are heteroatoms with lone pairs. scripps.edu This effect arises from the stabilizing interaction between a lone pair on one heteroatom and the antibonding orbital (σ*) of the adjacent C-X bond.

In the context of the oxazolidine ring, the anomeric effect can influence the puckering of the ring and the preferred orientation of substituents. For instance, studies on other oxazolidine-containing bicyclic systems have demonstrated that endo-anomeric effects can dictate a preferential conformation, which in turn governs the regioselectivity of ring-opening reactions. nih.govsoton.ac.uk Computational analysis of the bond lengths, bond angles, and dihedral angles in the optimized geometry of this compound would reveal the presence and influence of such anomeric effects on its conformational stability.

Application of Frontier Molecular Orbital (FMO) Theory to Reaction Mechanisms

FMO theory is instrumental in explaining the mechanisms of chemical reactions, particularly pericyclic reactions like cycloadditions and sigmatropic rearrangements. wikipedia.orgnumberanalytics.com The theory posits that the primary interaction governing a reaction occurs between the HOMO of one reactant and the LUMO of the other. wikipedia.org The symmetry and energy of these frontier orbitals determine whether a reaction is thermally or photochemically allowed and can predict the stereochemical outcome. imperial.ac.uk

For reactions involving this compound, FMO analysis could predict its behavior as either a nucleophile or an electrophile. The distribution of the HOMO and LUMO across the molecule would indicate which atoms are most involved in bond formation during a reaction. For example, if this compound were to participate in a cycloaddition reaction, the interaction between its HOMO and the LUMO of a dienophile (or vice versa) would be analyzed to determine the feasibility and regioselectivity of the reaction.

Molecular Dynamics and Docking Simulations for Understanding Molecular Interactions and Recognition (Focus on Methodology)

Molecular dynamics (MD) and docking simulations are computational methods used to study the interactions between molecules, such as the binding of a small molecule to a biological target like a protein. These techniques are fundamental in fields like drug discovery. iaanalysis.com

Molecular Dynamics (MD) Simulation Methodology

MD simulation is a computational technique that analyzes the physical movements of atoms and molecules over time. wikipedia.org The process involves numerically solving Newton's equations of motion for a system of interacting particles, where the forces between particles are calculated using a force field. wikipedia.org

The general steps for conducting an MD simulation of a small organic molecule like this compound are as follows:

System Setup : The initial 3D structure of the molecule is obtained or built. It is then placed in a simulation box, often solvated with water molecules to mimic physiological conditions. Ions may be added to neutralize the system. bioinformaticsreview.com

Energy Minimization : The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries. bioinformaticsreview.com

Equilibration : The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This is typically done in two phases: an NVT ensemble (constant number of particles, volume, and temperature) followed by an NPT ensemble (constant number of particles, pressure, and temperature).

Production Run : Once the system is equilibrated, the production MD simulation is run for a desired length of time, during which the trajectories of all atoms are saved at regular intervals.

Analysis : The saved trajectories are analyzed to study various properties, such as conformational changes, interactions with solvent, and dynamic behavior. numberanalytics.com

Molecular Docking Simulation Methodology

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor), forming a stable complex. wikipedia.org It is widely used to predict the binding mode and affinity of a small molecule to a protein's active site. nih.gov

The typical workflow for a molecular docking simulation includes:

Preparation of Receptor and Ligand : The 3D structures of the receptor (e.g., a protein) and the ligand (e.g., this compound) are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor. ontosight.ai

Docking : The ligand is placed in the defined binding site of the receptor. Docking algorithms then explore various possible conformations and orientations of the ligand within the binding site. nih.gov

Scoring : The different poses of the ligand are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. ontosight.ai

Post-Docking Analysis : The best-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

These simulations provide valuable insights into how this compound might interact with biological macromolecules, guiding further experimental studies.

Applications of 4 Hydroxymethyl Oxazolidine 2,5 Dione in Broader Chemical Sciences

Utility as a Versatile Building Block in Complex Organic Synthesis

The oxazolidinone framework, of which 4-(hydroxymethyl)oxazolidine-2,5-dione is a member, is widely recognized for its utility as a chiral auxiliary in asymmetric synthesis. wikipedia.orgresearchgate.net Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org The inherent chirality of this compound, derived from the natural amino acid L-serine or its D-enantiomer, allows for the diastereoselective formation of new stereocenters.

In the context of complex organic synthesis, derivatives of this compound can be employed in various carbon-carbon bond-forming reactions. For instance, N-acylated oxazolidinones are extensively used in asymmetric aldol (B89426) reactions, alkylations, and Michael additions to produce enantiomerically pure compounds. researchgate.netrsc.org The oxazolidinone auxiliary directs the approach of incoming reagents, leading to a high degree of stereocontrol. After the desired transformation, the auxiliary can be cleaved under mild conditions, yielding the chiral product and recovering the auxiliary for potential reuse. sigmaaldrich.com

Table 1: Asymmetric Reactions Employing Oxazolidinone Chiral Auxiliaries

| Reaction Type | Description | Stereochemical Outcome |

| Aldol Addition | Reaction of an enolate with an aldehyde to form a β-hydroxy carbonyl compound. | High diastereoselectivity in the formation of two new stereocenters. |

| Alkylation | Introduction of an alkyl group onto a molecule. | Enantioselective formation of a new stereocenter α to a carbonyl group. |

| Michael Addition | 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Diastereoselective formation of a new carbon-carbon bond. |

| Diels-Alder Reaction | [4+2] cycloaddition between a conjugated diene and a dienophile. | Control over the stereochemistry of the resulting cyclohexene (B86901) ring. |

This table summarizes common asymmetric reactions where oxazolidinone derivatives, similar in principle to this compound, are used as chiral auxiliaries to achieve high stereoselectivity.

Role in Polymer Chemistry, Particularly in Polypeptide and Protein Synthesis via N-Carboxyanhydride Ring-Opening Polymerization

The most prominent application of this compound is in the field of polymer chemistry as a monomer for the synthesis of polypeptides through N-Carboxyanhydride Ring-Opening Polymerization (NCA-ROP). orgsyn.orgresearchgate.netrsc.org This method is one of the most efficient ways to produce high molecular weight synthetic polypeptides with well-defined structures. springernature.com

The polymerization is initiated by a nucleophile, such as a primary amine, which attacks one of the carbonyl groups of the NCA ring. This leads to the opening of the ring and the formation of an amino acid unit with a carbamate (B1207046) terminus. The carbamate then loses carbon dioxide to generate a new terminal amine, which can then attack another NCA monomer, propagating the polymer chain. orgsyn.org This process allows for the creation of homopolymers of serine (polyserine) or, through the sequential addition of different NCAs, well-defined block copolypeptides. wikipedia.orgnih.gov

The ability to create block copolypeptides is particularly significant as it allows for the design of amphiphilic macromolecules that can self-assemble into various nanostructures such as micelles, vesicles, and hydrogels. wikipedia.org These materials have found applications in drug delivery and tissue engineering. springernature.com Furthermore, the hydroxyl group of the serine residue can be functionalized either before or after polymerization, allowing for the introduction of various functionalities along the polypeptide backbone. chemrxiv.orgresearchgate.net

Table 2: Features of N-Carboxyanhydride Ring-Opening Polymerization (NCA-ROP)

| Feature | Description |

| Monomer | α-Amino acid N-carboxyanhydride (NCA), e.g., this compound. |

| Polymerization Type | Ring-opening polymerization. |

| Product | Polypeptide with a repeating amino acid structure. |

| Control | Allows for control over molecular weight and dispersity. |

| Architectures | Synthesis of homopolymers, random copolymers, and block copolymers. |

| Functionalization | The side chains of the amino acids can be functionalized. |

This table outlines the key characteristics of NCA-ROP, a polymerization technique where this compound serves as a key monomer.

Precursor in the Synthesis of Structurally Diverse Chemical Entities

Beyond its use in polymerization and as a chiral auxiliary, this compound and its derivatives serve as precursors for a variety of structurally diverse chemical entities. The reactivity of the oxazolidinone ring and the presence of functional groups allow for its transformation into other important classes of molecules.

One notable example is the synthesis of β-lactams. Serine-derived aziridines, which can be accessed from serine, can undergo ring-opening reactions with amino acid esters to form diaminopropionic acid derivatives. These derivatives can then be cyclized to form the four-membered β-lactam ring, which is the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. researchgate.netnih.govrsc.orgorganic-chemistry.org

Furthermore, the serine backbone inherent in this compound can be utilized in the synthesis of other amino acid derivatives and small peptides with potential biological activity. The controlled reactivity of the NCA allows for stepwise peptide bond formation under certain conditions, providing an alternative to traditional solid-phase peptide synthesis for shorter peptide sequences.

Contribution to the Development of Novel Heterocyclic Scaffolds

The this compound molecule is itself a heterocyclic scaffold. However, its chemical reactivity allows it to be a starting point for the synthesis of other, often more complex, heterocyclic systems. The inherent functionality of the serine-derived structure can be manipulated to construct new ring systems.

For instance, serine derivatives can be converted into oxazolines through cyclization reactions. orgsyn.orgresearchgate.netwikipedia.orgnih.gov Oxazolines are five-membered heterocyclic compounds with a wide range of applications, including their use as ligands in asymmetric catalysis and as precursors for other heterocycles. wikipedia.org The synthesis of oxazolines from serine often involves the activation of the carboxyl group and the hydroxyl group to facilitate intramolecular cyclization.

Moreover, the amino and hydroxyl groups of the parent serine molecule can participate in condensation reactions with various electrophiles to form a diverse array of nitrogen- and oxygen-containing heterocycles. researchgate.net These reactions can lead to the formation of bicyclic and more complex fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals. researchgate.net

Q & A

Basic Research: What are the recommended synthetic pathways and purification methods for 4-(Hydroxymethyl)oxazolidine-2,5-dione?

Answer:

The synthesis of oxazolidine-dione derivatives typically involves cyclization reactions of hydroxylated amino acids or their ester derivatives. For this compound, a plausible route includes:

- Step 1 : Condensation of a hydroxymethyl-substituted amino acid (e.g., serine derivatives) with carbonyl sources under acidic or basic conditions.

- Step 2 : Cyclization via dehydration or catalytic activation to form the oxazolidine-dione ring.

- Purification : Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or chromatography (silica gel, methanol/dichloromethane eluent). Characterization via single-crystal X-ray diffraction (as demonstrated in structurally similar compounds ) and NMR spectroscopy (¹H/¹³C) is critical to confirm regiochemistry and purity.

Basic Research: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

While specific hazard data for this compound is limited, analogous oxazolidine-diones (e.g., 4-methyl derivatives) suggest:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of airborne particles .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental release .

- First Aid : Immediate rinsing with water for skin/eye exposure, followed by medical consultation .

Advanced Research: How can reaction mechanisms and kinetics for the synthesis of this compound be systematically investigated?

Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled precursors) to track reaction pathways.

- Kinetic Studies : Employ in-situ FTIR or NMR to monitor intermediate formation and rate constants under varying temperatures/pH .

- Computational Modeling : Density Functional Theory (DFT) simulations can predict transition states and activation energies, aiding in optimizing reaction conditions .

- Reactor Design : Microreactors or flow chemistry setups may enhance reproducibility and scalability, as suggested in CRDC guidelines for reaction engineering .

Advanced Research: How can researchers assess the stability of this compound under oxidative or thermal conditions?

Answer:

- Oxidative Stability : Expose the compound to controlled oxygen or peroxide environments, followed by HPLC-MS analysis to detect degradation products (e.g., ring-opened derivatives or carbonyl byproducts) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify decomposition temperatures and phase transitions.

- Accelerated Aging Studies : Store samples at elevated temperatures (40–60°C) and monitor structural integrity via periodic NMR/XRD comparisons.

Data Contradiction Analysis: How should discrepancies in reported synthetic yields or spectral data for this compound be resolved?

Answer:

- Statistical Validation : Apply factorial design (e.g., 2^k designs) to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize environmental variability.

- Cross-Validation : Compare spectral data (NMR, IR) with computational predictions (e.g., Gaussian-based simulations) to identify misassignments .

Methodological Innovation: What computational tools are effective in predicting the reactivity or supramolecular interactions of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Tools like GROMACS can model solute-solvent interactions and crystallization behavior .

- Docking Studies : Software such as AutoDock may predict binding affinities with biological targets (e.g., enzymes), relevant for pharmacological applications.

- Cheminformatics Platforms : KNIME or Pipeline Pilot can automate data mining of structural analogs to infer reactivity patterns .

Advanced Characterization: What crystallographic strategies are recommended for resolving the solid-state structure of this compound?

Answer:

- Single-Crystal Growth : Optimize solvent evaporation or diffusion methods (e.g., layering hexane over a DMF solution) to obtain high-quality crystals .

- Synchrotron XRD : High-resolution data collection at cryogenic temperatures (100 K) minimizes thermal motion artifacts, enabling precise determination of bond angles/packing motifs .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain stability and polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.